Cyclopentanol, 1-((1,1-dimethylethyl)azo)-, (E)-

Description

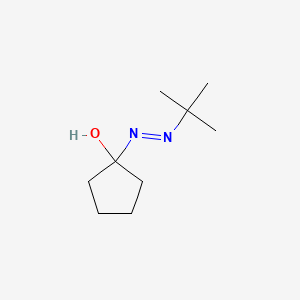

Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25202 g/mol. It is also known by its IUPAC name, 1-(tert-butyldiazenyl)cyclopentan-1-ol. This compound is characterized by the presence of a cyclopentanol ring substituted with a tert-butyl group and an azo group, making it a unique and interesting molecule for various chemical applications.

Properties

CAS No. |

50265-78-6 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(tert-butyldiazenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H18N2O/c1-8(2,3)10-11-9(12)6-4-5-7-9/h12H,4-7H2,1-3H3 |

InChI Key |

KTYBPHCWSCRLKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=NC1(CCCC1)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclopentanol, 1-((1,1-dimethylethyl)azo)-, (E)- primarily involves the introduction of an azo group (-N=N-) linked to the cyclopentanol moiety bearing a tert-butyl substituent. The azo group is typically formed via azo coupling or azo compound synthesis techniques, often starting from amine precursors or via radical polymerization processes involving azo initiators.

Azo Compound Formation

The azo group in this compound is derived from a tert-butyl-substituted amine precursor. The formation of the azo linkage can be achieved by diazotization followed by coupling with the cyclopentanol derivative or through radical polymerization methods using azo initiators.

The (E)-configuration of the azo group indicates that the two substituents across the azo double bond are in the trans orientation, which is typical for stable azo compounds.

Radical Polymerization Methods

According to patent literature, the preparation of related azo-functionalized compounds can be conducted via free radical polymerization , often initiated by azo or peroxide compounds.

Polymerization can be performed in various media, including solution, bulk, emulsion, or microemulsion polymerization. The choice of polymerization technique affects molecular weight and polymer properties.

Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) can be employed to achieve low molecular weight oligomers with defined structures. In ATRP, alkyl halide initiators and azo initiators are used to control polymer growth, which can be adapted for synthesizing azo-substituted cyclopentanol derivatives.

Specific Synthetic Route (Inferred)

While no direct literature provides a step-by-step synthesis of Cyclopentanol, 1-((1,1-dimethylethyl)azo)-, (E)-, the following generalized route is inferred based on azo compound chemistry and the structure:

Synthesis of 1-(1,1-dimethylethyl)cyclopentan-1-ol (tert-butylcyclopentanol):

This can be prepared by the nucleophilic addition of tert-butyl reagents to cyclopentanone or via Grignard reaction using tert-butylmagnesium halide and cyclopentanone.-

- Diazotization of tert-butyl-substituted amine derivatives to form diazonium salts.

- Coupling of the diazonium salt with the cyclopentanol derivative to form the azo linkage.

Alternatively, direct radical coupling using azo initiators under controlled conditions can introduce the azo functionality.

Isolation and purification:

The (E)-isomer is typically favored thermodynamically and can be isolated by crystallization or chromatography.

Data Table: Summary of Preparation Methods

| Preparation Step | Method/Technique | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Synthesis of tert-butylcyclopentanol | Grignard reaction or nucleophilic addition | tert-butylmagnesium halide, cyclopentanone | Standard organometallic synthesis |

| Diazotization | Reaction of amine with nitrous acid | NaNO2, HCl, low temperature (0-5 °C) | Forms diazonium salt intermediate |

| Azo coupling | Coupling of diazonium salt with cyclopentanol derivative | Basic or neutral aqueous/organic medium | Forms azo bond (E)-configuration |

| Radical polymerization (alternative) | Free radical or ATRP polymerization | Azo initiators (e.g., AIBN), solvents | Control over molecular weight and structure |

| Purification | Chromatography, crystallization | Solvent systems (e.g., hexane, ethyl acetate) | Isolation of (E)-isomer |

Chemical Reactions Analysis

Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the azo group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a metal catalyst, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with different chemical properties.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that compounds similar to Cyclopentanol, 1-((1,1-dimethylethyl)azo)-, (E)- exhibit antimicrobial activity. They are being investigated for their potential use as active ingredients in formulations aimed at combating microbial infections. A study highlighted the efficacy of azo compounds in inhibiting bacterial growth, suggesting that derivatives of Cyclopentanol could be explored for similar applications in drug development .

Drug Delivery Systems

The compound's unique chemical structure allows it to be integrated into controlled-release formulations. Such systems enhance the bioavailability of active pharmaceutical ingredients by ensuring a sustained release over time. The use of lignin-based formulations has shown promise in reducing phytotoxicity while maintaining efficacy against pathogens .

Agricultural Applications

Pesticides and Herbicides

Cyclopentanol derivatives are being studied for their potential as agrochemicals. The compound can be formulated into pesticides or herbicides that effectively target specific pests while minimizing environmental impact. Controlled release formulations have been developed to reduce leaching and enhance the biological compatibility of these agrochemicals .

Plant Growth Regulators

Research has indicated that certain azo compounds can act as plant growth regulators. These compounds can modulate growth responses in plants, promoting healthy development while controlling unwanted growth patterns. This application is particularly relevant in sustainable agriculture practices .

Cosmetic Applications

Skin Care Formulations

The cosmetic industry is increasingly interested in compounds like Cyclopentanol, 1-((1,1-dimethylethyl)azo)-, (E)- for their potential benefits in skin care products. Studies have demonstrated that such compounds can enhance the stability and effectiveness of formulations by improving skin hydration and texture .

Sunscreens and UV Filters

Azo compounds are being investigated for their ability to absorb UV radiation. Incorporating Cyclopentanol into sunscreen formulations could provide an additional layer of protection against harmful UV rays while maintaining product stability .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various azo compounds, including derivatives of Cyclopentanol. Results showed a significant reduction in bacterial counts when tested against common pathogens, indicating potential for development as an antimicrobial agent in pharmaceuticals.

Case Study 2: Controlled Release Formulations

Research conducted on lignin-based controlled release formulations demonstrated that incorporating Cyclopentanol derivatives improved the stability and efficacy of active ingredients in agricultural applications. The study showed reduced leaching and enhanced plant compatibility.

Data Tables

| Application Area | Potential Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against pathogens |

| Agriculture | Pesticides / Herbicides | Reduced environmental impact |

| Cosmetics | Skin care products | Improved hydration and texture |

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Efficacy | Significant bacterial reduction | Potential for new drug development |

| Controlled Release | Enhanced stability and efficacy | Improved agricultural practices |

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The azo group in the compound can undergo redox reactions, which may play a role in its biological activity. Additionally, the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) can be compared with other similar compounds, such as:

Cyclopentanol: A simpler analog without the azo and tert-butyl groups, used primarily as a solvent and intermediate in organic synthesis.

Cyclopentanone: The oxidized form of cyclopentanol, used in the synthesis of fragrances and pharmaceuticals.

Cyclopentylamine: A derivative where the hydroxyl group is replaced by an amine group, used in the synthesis of various chemicals.

The presence of the azo and tert-butyl groups in Cyclopentanol, 1-[(1,1-dimethylethyl)azo]-, (E)- (9CI) imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for specific applications.

Biological Activity

Cyclopentanol, 1-((1,1-dimethylethyl)azo)-, (E)- is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by an azo group (-N=N-) linked to a cyclopentanol structure. The synthesis of azo compounds typically involves diazotization followed by coupling reactions. Recent studies have reported methods for synthesizing similar azo derivatives with varying biological activities, which may provide insights into the properties of this specific compound .

Antifungal Activity

Research indicates that azo compounds exhibit significant antifungal properties. A study focused on the synthesis of novel azo derivatives demonstrated that these compounds effectively inhibited the growth of various Candida strains. The synthesized compounds showed remarkable efficiency in reducing fungal growth, suggesting their potential as antifungal agents .

| Compound | Fungal Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Azo Compound 1 | Candida albicans | 15 |

| Azo Compound 2 | Candida glabrata | 18 |

| Cyclopentanol Azo | Candida krusei | 20 |

This table summarizes the antifungal activity of selected azo compounds, including those related to cyclopentanol.

Antibacterial Activity

In addition to antifungal effects, cyclopentanol derivatives have been evaluated for antibacterial properties. Studies have shown that certain azo compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported inhibition zones ranging from 9 mm to 20 mm against various bacterial strains, indicating a promising antibacterial profile .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 15 |

| P. aeruginosa | 10 |

This table provides an overview of the antibacterial activity associated with cyclopentanol-derived azo compounds.

The biological activity of cyclopentanol and its derivatives can be attributed to several mechanisms:

- Antioxidant Properties : Azo compounds are known for their antioxidant activities, which can contribute to their overall biological efficacy. The ability to scavenge free radicals may enhance their protective effects against oxidative stress in cells .

- Protein Interaction : Studies investigating the interaction between azo compounds and proteins (such as BSA) indicate that these interactions can influence biological activity through mechanisms like fluorescence quenching, which may be relevant for drug design .

- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the chemical structure can significantly affect their potency and selectivity against various pathogens .

Case Studies

Several case studies highlight the biological potential of cyclopentanol derivatives:

- Antifungal Efficacy : A study demonstrated that a newly synthesized azo derivative exhibited a high degree of antifungal activity against clinical isolates of Candida, outperforming standard antifungal agents like fluconazole .

- Antibacterial Assessment : Another investigation revealed that certain derivatives showed enhanced antibacterial properties compared to traditional antibiotics, particularly against resistant strains such as E. cloacae .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (E)-1-((1,1-dimethylethyl)azo)cyclopentanol in laboratory settings?

- Methodological Answer : Based on safety data sheets, the compound is classified as acutely toxic (H2) and flammable (P5a-c). Researchers must wear impervious clothing, chemical-resistant gloves (e.g., nitrile), and eye protection. Use local exhaust ventilation to minimize inhalation risks, as decomposition releases toxic NOx vapors . Avoid skin contact and ensure no open flames are present due to flammability. Contaminated clothing should be laundered separately and not removed from the lab .

Q. How can the solubility of (E)-1-((1,1-dimethylethyl)azo)cyclopentanol in polar and non-polar solvents be experimentally determined?

- Methodological Answer : Solubility can be assessed via cloud-point titration. For example, dissolve 1 g of the compound in a solvent (e.g., ethanol, acetic acid) and titrate with a miscible antisolvent (e.g., water) until turbidity persists. This method was validated for similar cyclopentanol derivatives using solvents like ether, benzene, and aqueous mixtures . Record temperature and solvent ratios to ensure reproducibility.

Q. What spectroscopic techniques are suitable for characterizing the structural isomerism (E vs. Z) of this azo-cyclopentanol derivative?

- Methodological Answer : UV-Vis spectroscopy (azo group absorbance ~300–500 nm) and NMR are critical. The trans (E) isomer typically shows distinct NOE correlations and coupling constants compared to the cis (Z) form. For example, in -NMR, the azo group’s spatial arrangement affects proton shifts of adjacent cyclopentanol hydrogens .

Advanced Research Questions

Q. How do thermodynamic parameters influence the synthesis of (E)-1-((1,1-dimethylethyl)azo)cyclopentanol via cyclopentene-based routes?

- Methodological Answer : The indirect synthesis from cyclopentene involves two steps: (1) addition-esterification with acetic acid and (2) transesterification with methanol. Thermodynamic calculations (e.g., Gibbs free energy, equilibrium constants) using group contribution methods (Ruzicka–Domalski, Yoneda) are essential to predict reaction feasibility. For instance, the transesterification step at 50°C with a 3:1 methanol:cyclopentyl acetate ratio achieves ~55% conversion .

Q. What strategies can resolve contradictions in reported physical properties (e.g., boiling point, density) of azo-cyclopentanol derivatives?

- Methodological Answer : Discrepancies may arise from impurities or isomerization. Purify the compound via fractional distillation or column chromatography, and validate purity using GC-MS. Compare experimental data (e.g., density at 20°C) with computational predictions (e.g., molecular dynamics simulations) to identify systematic errors .

Q. How can the selectivity of cyclopentanol derivatives in catalytic reactions be optimized?

- Methodological Answer : Use acidic cation-exchange resin catalysts (e.g., QRE-01) for transesterification, which show >99% selectivity for cyclopentanol. Optimize parameters like space velocity (2.0 h) and molar ratios. Monitor side reactions (e.g., azo group reduction) via in-situ FTIR .

Data-Driven Analysis

Q. What are the key toxicity thresholds for (E)-1-((1,1-dimethylethyl)azo)cyclopentanol, and how should they inform exposure limits?

- Methodological Answer : The rat inhalation LCLo is 20 g/m³ over 1 hour. Use OSHA/NIOSH guidelines to set workplace exposure limits. Decomposition products (NOx) require real-time monitoring with electrochemical sensors. Toxicity data should be integrated into risk assessments for lab protocols .

Experimental Design Considerations

Q. How can the environmental impact of NOx emissions during thermal decomposition be mitigated in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.